2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Antitubercular drug discovery Scaffold-hopping Mycobacterium tuberculosis

2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 2092529-04-7, molecular formula C9H9N3O, MW 175.19) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family, featuring a fused bicyclic core with methyl substituents at positions 2 and 7 and a formyl group at position 3. The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and kinase-inhibitory activities.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B13330917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=C(N2C=C1)C=O)C
InChIInChI=1S/C9H9N3O/c1-6-3-4-12-8(5-13)7(2)11-9(12)10-6/h3-5H,1-2H3
InChIKeyAPZRXHMEIMYQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde: Core Scaffold Identity and Procurement-Relevant Characteristics


2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 2092529-04-7, molecular formula C9H9N3O, MW 175.19) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine family, featuring a fused bicyclic core with methyl substituents at positions 2 and 7 and a formyl group at position 3 . The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and kinase-inhibitory activities [1]. The 3-carbaldehyde functionality serves as a key synthetic handle for further derivatization, including oxidation to carboxylic acids, reductive amination, and condensation reactions [2]. This compound is commercially available from multiple suppliers, typically at ≥95% purity, and serves as a versatile intermediate for the synthesis of bioactive molecules and pharmaceutical candidates .

Why 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in Research Procurement


Substitution pattern on the imidazo[1,2-a]pyrimidine core critically determines both physicochemical properties and biological activity. The 2,7-dimethyl substitution pattern is distinct from the 5,7-dimethyl regioisomer (CAS 1354951-09-9) and from mono-methyl or unsubstituted variants (e.g., CAS 106012-56-0) . In closely related carboxamide derivatives, the 2,7-dimethylimidazo[1,2-a]pyridine scaffold demonstrated potent antitubercular activity with MIC90 values ≤1 µM against drug-resistant Mycobacterium tuberculosis strains, while the corresponding 2,6-dimethylimidazo[1,2-a]pyrimidine isomer exhibited scaffold-dependent potency differences [1]. Furthermore, the imidazo[1,2-a]pyrimidine core differs fundamentally from the imidazo[1,2-a]pyridine core: in direct head-to-head comparison, the pyridine isomer (compound 2) showed an MIC of 0.1 µM against H37Rv Mtb, while the homologous pyrimidine isomer (compound 6) showed an MIC of 1.3 µM—a 13-fold difference [2]. These scaffold- and substitution-dependent activity profiles demonstrate that in-class compounds cannot be assumed interchangeable for research applications where specific molecular recognition or reactivity is required.

Quantitative Differentiation Evidence for 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde Against Closest Analogs


Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Scaffold: 13-Fold Anti-Tubercular Potency Differential in Direct Comparison

In a direct head-to-head scaffold comparison, Moraski et al. (2014) synthesized and evaluated homologous imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine isomers bearing 2,7-dimethyl and 2,6-dimethyl substitution patterns, respectively. Against replicating H37Rv M. tuberculosis, the imidazo[1,2-a]pyridine scaffold (compound 2) achieved an MIC of 0.1 µM, whereas the imidazo[1,2-a]pyrimidine scaffold (compound 6) achieved an MIC of 1.3 µM—representing a 13-fold potency advantage for the pyridine core [1]. Against non-tubercular mycobacteria, both scaffolds retained selectivity: M. avium MICs were 16 µM (pyridine) vs. 122 µM (pyrimidine); M. kansasii MICs were 4 µM vs. 19 µM; and M. bovis BCG MICs were 1 µM vs. 8 µM. Both scaffolds were inactive (MIC >128 µM) against S. aureus, E. coli, and C. albicans, demonstrating comparable microbial selectivity profiles despite the potency differential [1]. This scaffold-dependent potency difference directly informs the selection of 2,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde over the corresponding pyridine analog when a balanced potency-selectivity profile or pyrimidine-specific pharmacokinetic properties (e.g., differential aldehyde oxidase metabolism) are desired [2].

Antitubercular drug discovery Scaffold-hopping Mycobacterium tuberculosis

2,7-Dimethyl Substitution Pattern: Proven Anti-TB Potency (MIC90 ≤1 µM) in Carboxamide Derivatives

The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold—synthetically accessible from 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde precursors—achieved MIC90 values ≤1 µM against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) M. tuberculosis strains in a seminal study by Moraski et al. (2011) [1]. Seven of nine synthesized 2,7-dimethyl-substituted carboxamides met this ≤1 µM potency threshold, and a representative compound (1) demonstrated remarkable selectivity with no activity (MIC >128 µM) against seven non-tubercular mycobacterial strains and other non-mycobacteria organisms [1]. In vivo ADME assessment of four selected compounds (1, 3, 4, and 6) confirmed encouraging pharmacokinetic properties [1]. In contrast, the 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide (a different dimethyl-substituted pyrimidine regioisomer) was also synthesized in this study, confirming that altering the dimethyl substitution pattern from the 2,7- to 2,6-arrangement changes the core heterocycle and associated activity profile [1].

Antitubercular agents Drug-resistant TB Structure-activity relationship

Antibacterial Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Quantitative MIC Data Against Klebsiella pneumoniae and Bacillus subtilis

Mali et al. (2023) reported quantitative antibacterial MIC values for a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives [1]. The most active compound in the carboxamide series (SM-IMP-02) exhibited MIC values of 4.8 µg/mL against both Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051 [1]. DFT calculations revealed that compounds in this series have HOMO/LUMO gaps within 4.43–4.69 eV, with compound SM-IMP-02 characterized by the lowest global hardness (2.215 eV) and highest global softness (0.226 eV), correlating with its superior antibacterial activity [1]. Importantly, the study established a clear SAR trend: dibromo-substitution on the imidazopyridine ring enhanced antibacterial potency compared to non-halogenated analogs—a finding that directly informs the synthetic utility of the 3-carbaldehyde as a diversification point for introducing potency-enhancing substituents [1].

Antibacterial Imidazopyridine carboxamide Klebsiella pneumoniae

3-Carbaldehyde Functionality: Established Synthetic Utility via Vilsmeier Formylation and Downstream Diversification

The 3-carbaldehyde group on imidazo[1,2-a]pyrimidines is introduced regioselectively via the Vilsmeier-Haack reaction, as demonstrated by Laneri et al. (2000) [1]. The formyl group at position 3 can be oxidized to the corresponding carboxylic acid, providing access to carboxamide and ester derivatives—a critical diversification pathway for medicinal chemistry programs [1]. A comprehensive review by Goel et al. (2015) documented that functionalization at the 3-position is the most exploited synthetic transformation of the imidazo[1,2-a]pyrimidine scaffold, enabling access to a wide range of bioactive compounds [2]. The presence of two methyl groups at positions 2 and 7 on the target compound modulates the electronic environment of the aldehyde, potentially affecting its reactivity in condensation and nucleophilic addition reactions relative to unsubstituted or mono-substituted analogs [3].

Synthetic methodology Vilsmeier reaction Aldehyde derivatization

Regioisomeric Differentiation: 2,7-Dimethyl vs. 5,7-Dimethyl Substitution and Physicochemical Property Implications

The 2,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 2092529-04-7) is a distinct regioisomer from 5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 1354951-09-9). While direct comparative biological or physicochemical data for these specific regioisomers is not available in the published primary literature, the positional difference has significant implications: methyl groups at positions 2 and 7 flank the bridgehead nitrogen and the pyrimidine ring, respectively, whereas the 5,7-substitution pattern places both methyl groups on the pyrimidine ring . This positional isomerism is expected to produce quantifiably different logP values, aqueous solubility, and metabolic stability profiles based on established medicinal chemistry principles [1]. Suppliers note that the dimethyl substitution increases lipophilicity relative to unsubstituted analogs, potentially enhancing membrane permeability . The 2,7-dimethyl arrangement specifically positions the C-2 methyl group adjacent to the aldehyde at C-3, which may sterically influence reactivity at the formyl group—a consideration not applicable to the 5,7-isomer.

Regioisomer comparison Lipophilicity Drug-likeness

Highest-Confidence Application Scenarios for 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde Based on Validated Evidence


Anti-Tuberculosis Drug Discovery: Library Synthesis Targeting Drug-Resistant Mycobacterium tuberculosis

The 2,7-dimethylimidazo[1,2-a] scaffold has demonstrated sub-micromolar potency (MIC90 ≤1 µM) against MDR and XDR M. tuberculosis strains when elaborated as carboxamide derivatives [1]. In direct scaffold comparison, imidazo[1,2-a]pyrimidine-based compounds retain anti-TB activity (MIC 1.3 µM) with selectivity over Gram-positive, Gram-negative, and fungal organisms (MIC >128 µM) [2]. 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde serves as an ideal starting material for synthesizing carboxamide, hydrazide, and carboxylate libraries for anti-TB screening, particularly where a pyrimidine core is desired for its distinct pharmacokinetic profile—including differential susceptibility to aldehyde oxidase-mediated metabolism—compared to the more potent but potentially less metabolically stable pyridine analog [3].

Broad-Spectrum Antibacterial Agent Development: Diversification at the C-3 Aldehyde Position

Quantitative antibacterial MIC data on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrate activity against clinically relevant Gram-negative (K. pneumoniae, MIC 4.8 µg/mL) and Gram-positive (B. subtilis, MIC 4.8 µg/mL) pathogens [4]. The 3-carbaldehyde group provides a versatile synthetic handle for introducing potency-modulating substituents—including halogenation, which SAR studies indicate enhances antibacterial activity [4]. The 2,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde scaffold extends this validated antibacterial chemotype into the pyrimidine series, offering medicinal chemists a complementary core for exploring structure-activity relationships where pyrimidine-specific hydrogen-bonding patterns or metabolic profiles are advantageous.

Kinase Inhibitor Lead Generation: Imidazo[1,2-a]pyrimidine as a Privileged ATP-Mimetic Scaffold

Imidazo[1,2-a]pyrimidines are recognized ATP-mimetic scaffolds with demonstrated inhibitory activity against multiple kinase targets, including MET, p38 MAP kinase, PI3K/Akt pathway kinases, and cyclin-dependent kinases [5]. The 3-carbaldehyde group allows for the introduction of diverse amine-containing pharmacophores via reductive amination or condensation, while the 2- and 7-methyl substituents modulate lipophilicity and steric fit within the ATP-binding pocket. The established selectivity of the pyrimidine scaffold over the pyridine scaffold in anti-TB assays (13-fold lower potency but retained selectivity) [2] suggests that the pyrimidine core may offer a useful 'detuned' potency profile for kinase programs where excessive target engagement is undesirable.

Fungicidal and Antimycotic Agent Synthesis: Voriconazole-Comparable Docking Profiles

Molecular docking studies of imidazo[1,2-a]pyrimidine derivatives against Candida albicans targets have shown binding modes comparable to voriconazole, a clinically used antifungal agent, suggesting that this scaffold may possess antifungal activity [6]. The 2,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde can be elaborated into diverse antifungal candidates via condensation of the 3-aldehyde with appropriate amine or hydrazine nucleophiles. The 2,7-dimethyl substitution pattern may provide a lipophilicity advantage for fungal membrane penetration relative to unsubstituted or mono-methyl analogs .

Quote Request

Request a Quote for 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.